molecular formula C21H26N6O2 B2431250 N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide CAS No. 2309310-56-1

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide

Cat. No. B2431250
CAS RN: 2309310-56-1
M. Wt: 394.479
InChI Key: CTFCBFSBBZWDBL-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It’s part of a series of derivatives that have been proposed as bromodomain inhibitors with micromolar IC50 values . Bromodomains are promising therapeutic targets for treating various diseases, including cancers .


Synthesis Analysis

The synthesis of these compounds involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . The specific synthesis process for this compound isn’t detailed in the available sources.


Molecular Structure Analysis

The compound contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a well-known heterocyclic structure . This structure is integral to its function as a bromodomain inhibitor .


Chemical Reactions Analysis

The compound is part of a series of [1,2,4]triazolo[4,3-b]pyridazine derivatives that act as bromodomain inhibitors . The exact chemical reactions it undergoes aren’t detailed in the available sources.

Scientific Research Applications

Antibacterial Activity

The synthesis of novel triazolo[4,3-a]pyrazine derivatives has led to compounds with promising antibacterial properties . These derivatives were evaluated for in vitro antibacterial activity using the microbroth dilution method. Among them, compound 2e exhibited superior antibacterial activities, comparable to the first-line antibacterial agent ampicillin. It displayed minimum inhibitory concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli. These findings highlight the potential of this compound as an antimicrobial agent.

Drug Delivery Systems

The unique structure of this compound could make it suitable for drug delivery applications. Researchers might explore its use as a carrier for targeted drug delivery, taking advantage of its stability and potential interactions with biological systems.

Future Directions

The compound is part of ongoing research into the development of BRD4 inhibitors against various diseases . Future research will likely continue to explore the potential of this compound and similar derivatives as therapeutic agents .

properties

IUPAC Name

N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-4-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-21(2,3)20-23-22-17-10-11-18(24-27(17)20)26-12-15(13-26)25(4)19(28)14-6-8-16(29-5)9-7-14/h6-11,15H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFCBFSBBZWDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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